Product packaging for 3,3,5,5-Tetramethyllimonene(Cat. No.:CAS No. 68930-33-6)

3,3,5,5-Tetramethyllimonene

Cat. No.: B1206773
CAS No.: 68930-33-6
M. Wt: 192.34 g/mol
InChI Key: GXATYSZBKVMODG-UHFFFAOYSA-N
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Description

Context within Monocyclic Monoterpene Chemistry

3,3,5,5-Tetramethyllimonene, also referred to as TM-limonene, is a synthetic homolog of limonene (B3431351), a widely recognized monocyclic monoterpene. acs.org It is considered the parent compound for a class of homologous monocyclic monoterpenes. lookchem.com Unlike its natural counterpart, this compound is distinguished by the addition of four methyl groups to the cyclohexene (B86901) ring. This structural modification introduces significant steric bulk, which profoundly influences its chemical reactivity and makes it a subject of interest in various chemical studies. lookchem.comresearchgate.netnih.gov The compound is typically synthesized from readily available starting materials, such as mesityl oxide. lookchem.com

Monoterpenes are a large class of naturally occurring compounds with diverse applications, and their chemical transformations are of significant interest. researchgate.net The study of synthetic analogs like this compound allows researchers to probe the mechanisms of these transformations and understand the impact of structural changes on reaction outcomes. lookchem.comnih.gov

Historical Perspectives on its Discovery and Initial Characterization

The first significant reports on the synthesis and characterization of this compound emerged in the early 1980s from the work of H. M. R. Hoffmann and his collaborators. acs.orgacs.org A key development was a biomimetic one-pot preparation method that made the compound readily accessible for further study. lookchem.comacs.org

This synthesis involves the reaction of mesityl oxide (4-methyl-3-penten-2-one) with methylmagnesium iodide. lookchem.com The process proceeds through a dehydrative cyclodimerization of the intermediate allylic alcohol, 2,4-dimethyl-3-penten-2-ol, to yield this compound. lookchem.com This efficient method allowed for the production of the compound in substantial quantities, facilitating detailed investigation of its properties and reactivity. lookchem.com Initial characterization was performed using standard spectroscopic techniques of the time. lookchem.com

Table 1: Physical and Spectroscopic Data for this compound

Property Value
Boiling Point 44-46 °C at 1 torr
Infrared (IR) (CHCl₃) 3100-3080 cm⁻¹ (olefinic CH), 1680-1600 cm⁻¹ (C=C)
¹H NMR (90 MHz, CDCl₃) δ 0.92 (s, 3H), 1.05 (s, 3H), 1.20 (s, 6H), 1.63 (m, 3H, cyclohexenyl CH₃), 1.82 (m, 3H, isopropenyl CH₃)

Data sourced from Giguere et al. (1982). lookchem.com

Significance as a Sterically Hindered Terpene Analog in Organic Synthesis and Biocatalysis

The primary significance of this compound in chemical research stems from its nature as a sterically hindered molecule. The four additional methyl groups, compared to limonene, create a crowded environment around the cyclohexene ring and its double bonds. lookchem.com This steric congestion dramatically influences its reactivity, making it a valuable probe for studying reaction mechanisms in both traditional organic synthesis and biocatalysis. lookchem.comnih.gov

In organic synthesis , the steric hindrance in this compound leads to different reactivity patterns compared to limonene. lookchem.com For instance, while both double bonds in the molecule are sterically hindered, site-selective epoxidation can be achieved, preferentially forming the trans epoxide at the internal double bond. lookchem.com The comparison of reactions such as electrophilic additions, rearrangements, and cyclopropanation between limonene and its tetramethylated analog highlights the profound impact of steric factors on reaction pathways and product distributions. lookchem.com The hindered rotation around the crowded carbon-carbon single bond in its derivatives also leads to temperature-dependent NMR spectra, providing insights into conformational dynamics. lookchem.com Furthermore, oxygenated derivatives of the tetramethyllimonene series have been explored as potential new odorants. acs.orgoup.com

In the field of biocatalysis , this compound serves as an intriguing substrate to explore the active sites and selectivity of enzymes. researchgate.netnih.gov Microbial transformation studies have shown that fungi metabolize it differently than they do limonene. nih.gov For example, the fungus Gibberella cyanea transforms (4R)-limonene into a diol product, whereas with this compound, it yields hydroxylated products at less hindered positions (a 6-monohydroxylated product and a 6,10-dihydroxylated product). researchgate.netnih.gov This demonstrates how the steric bulk of the substrate can redirect the enzymatic hydroxylation to different sites, providing valuable information about the spatial constraints within an enzyme's active site. nih.gov The use of such non-natural, sterically demanding substrates is a powerful strategy in biocatalysis to understand enzyme mechanisms and to generate novel, valuable compounds. nih.govacademie-sciences.fr

Table 2: Comparison of Reactivity in Limonene vs. This compound

Reaction Substrate Major Product(s) / Observation Reference
Monoepoxidation Limonene Mixture of 1,2- and 8,9-epoxides lookchem.com
Monoepoxidation This compound Site-selective epoxidation to trans-1,2-epoxide lookchem.com
Microbial Transformation (G. cyanea) (4R)-Limonene (1S,2S,4R)-p-menth-8-en-1,2-diol nih.gov

| Microbial Transformation (G. cyanea) | this compound | 6-monohydroxylated and 6,10-dihydroxylated products | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24 B1206773 3,3,5,5-Tetramethyllimonene CAS No. 68930-33-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68930-33-6

Molecular Formula

C14H24

Molecular Weight

192.34 g/mol

IUPAC Name

1,3,3,5,5-pentamethyl-4-prop-1-en-2-ylcyclohexene

InChI

InChI=1S/C14H24/c1-10(2)12-13(4,5)8-11(3)9-14(12,6)7/h8,12H,1,9H2,2-7H3

InChI Key

GXATYSZBKVMODG-UHFFFAOYSA-N

SMILES

CC1=CC(C(C(C1)(C)C)C(=C)C)(C)C

Canonical SMILES

CC1=CC(C(C(C1)(C)C)C(=C)C)(C)C

Synonyms

3,3,5,5-tetramethyl-limonene
3,3,5,5-tetramethyllimonene

Origin of Product

United States

Synthetic Methodologies for 3,3,5,5 Tetramethyllimonene

Biomimetic Dehydrative Cyclodimerization Approaches

The synthesis of 3,3,5,5-tetramethyllimonene is notably achieved through methods that mimic natural terpene synthesis, involving the cyclization of an acyclic precursor. These approaches are characterized by the dimerization and subsequent ring-closure of an allylic alcohol intermediate.

One-Pot Preparations Utilizing Precursors

A prominent and efficient method for preparing this compound, also referred to as TM-limonene, is a one-pot synthesis that begins with readily available and inexpensive precursors: 4-methyl-3-penten-2-one (commonly known as mesityl oxide) and methylmagnesium iodide. lookchem.com This reaction proceeds through a biomimetic dehydrative cyclodimerization of an allylic alcohol intermediate, 2,4-dimethyl-3-penten-2-ol, which is formed in situ. lookchem.com

Acid-Catalyzed Condensation Reactions

Beyond the one-pot Grignard-initiated method, this compound can also be synthesized via a more direct acid-catalyzed condensation of its alcohol precursor. researchgate.net In this approach, the intermediate, 2,4-dimethyl-3-penten-2-ol, is first synthesized and isolated before being subjected to acid catalysis to induce the dehydrative cyclodimerization. lookchem.comresearchgate.net

This two-step process allows for more controlled conditions during the cyclization phase. The acid catalyst, such as sulfuric acid, facilitates the formation of a carbocation from the allylic alcohol, which then initiates an electrophilic attack on the double bond of a second alcohol molecule, leading to the six-membered ring structure of tetramethyllimonene. While this method is less streamlined than the one-pot synthesis, it underscores the fundamental role of acid catalysis in the key ring-forming step. General principles of acid-catalyzed self-condensation reactions involve the protonation of an alcohol to form a good leaving group (water), generation of a carbocation, and subsequent reaction with a nucleophile, which in this case is another molecule of the precursor alcohol.

Efficiency and Scalability of Synthetic Routes

The efficiency and scalability of a synthetic route are critical for its practical application. The one-pot biomimetic synthesis of this compound is particularly noteworthy for its practicality.

Synthetic Route Feature One-Pot Synthesis Two-Step Acid Catalysis
Starting Materials 4-methyl-3-penten-2-one, Methylmagnesium iodide2,4-dimethyl-3-penten-2-ol
Key Process In situ generation and cyclodimerization of alcohol intermediate lookchem.comCyclodimerization of isolated alcohol intermediate researchgate.net
Efficiency High (fewer steps, inexpensive precursors) lookchem.comModerate (requires isolation of intermediate)
Scalability Demonstrated at 25-30 g scale lookchem.comPotentially scalable, but may be less economical

Stereoselective Synthesis Considerations and Challenges

While the synthesis of this compound is efficient, it presents significant stereochemical challenges. The product molecule possesses a chiral center at the C4 position of the cyclohexene (B86901) ring.

The standard synthetic methodologies, such as the biomimetic cyclodimerization, start with achiral precursors (mesityl oxide and methylmagnesium iodide). lookchem.comlibretexts.org Consequently, the reaction pathway does not differentiate between the formation of the two possible enantiomers. The result is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers of this compound. libretexts.org

For applications where a single enantiomer is required, which is common in pharmacology and fragrance industries, this poses a considerable challenge. mz-at.de The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is often a difficult and costly undertaking. tcichemicals.com This typically requires specialized techniques such as chiral chromatography, which utilizes a chiral stationary phase to selectively interact with one enantiomer more strongly than the other, allowing for their separation. sigmaaldrich.comphenomenex.com

Alternatively, an enantioselective synthesis could be developed. This would involve using chiral catalysts or chiral auxiliaries to guide the reaction toward the formation of a single desired enantiomer. libretexts.orgnsf.gov However, to date, a specific enantioselective synthesis for this compound has not been reported in the literature, making this an area for future research.

Stereochemical Aspect Challenge Potential Solution
Product of Standard Synthesis A racemic (1:1) mixture of (R)- and (S)-enantiomers is formed. libretexts.orgNot applicable
Separation of Enantiomers Separating enantiomers is technically challenging and often expensive.Chiral resolution via methods like preparative chiral HPLC. mz-at.dephenomenex.com
Asymmetric Synthesis No established method exists for the direct synthesis of a single enantiomer.Development of a new synthetic route using chiral catalysts or auxiliaries. libretexts.orgnsf.gov

Chemical Reactivity and Transformation Studies of 3,3,5,5 Tetramethyllimonene

Electrophilic Addition Reactions

Electrophilic addition reactions are a cornerstone of alkene chemistry, involving an initial attack by an electrophile on the electron-rich π system of a double bond. nih.govtandfonline.com In the case of 3,3,5,5-tetramethyllimonene, the steric environment created by the methyl groups plays a decisive role in directing the approach of electrophiles. lookchem.com

Site-Selective Epoxidation and Stereochemical Outcomes (e.g., preferential trans epoxide formation)

A useful method for the functionalization of this compound is site-selective epoxidation. lookchem.com When treated with a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA), the reaction demonstrates high chemoselectivity, with the electrophilic oxygen atom preferentially attacking the more nucleophilic endocyclic (C1=C2) double bond. lookchem.comresearchgate.net

This reaction is also highly stereoselective. The bulky isopropenyl group and the adjacent methyl groups sterically hinder one face of the molecule, forcing the epoxidizing agent to approach from the opposite, less hindered face. lookchem.commasterorganicchemistry.com This results in the preferential formation of the trans epoxide, where the newly formed epoxide ring is on the opposite side of the cyclohexene (B86901) ring relative to the isopropenyl group. lookchem.com Experimental results show a high diastereomeric ratio, with the trans-TM-limonene oxide being the major product over the cis isomer. lookchem.com

Dichlorocyclopropanation and Regioselectivity

The reaction of this compound with dichlorocarbene (B158193), an electrophilic species, provides another example of a regio- and stereoselective addition. Similar to epoxidation, the reaction occurs selectively at the endocyclic double bond. lookchem.com The dichlorocarbene adds across the double bond to form a bicyclic dichlorocyclopropane derivative. lookchem.com

The stereochemical outcome is again controlled by steric hindrance. The dichlorocarbene adds preferentially to the face of the cyclohexene ring trans to the isopropenyl group. This leads to the formation of the trans adduct as the major product. lookchem.com

Interactive Table: Electrophilic Addition Reactions of this compound

ReactionReagent(s)Site of AttackMajor Product StereochemistryProduct Ratio (trans:cis)Reference
Site-Selective EpoxidationPeroxyacid (e.g., m-CPBA)Endocyclic C=C bondtrans-epoxide93:7 lookchem.com
DichlorocyclopropanationDichlorocarbene (:CCl₂)Endocyclic C=C bondtrans-adduct80:20 lookchem.com

Reactivity of Double Bonds under Steric Hindrance

Both the endocyclic and exocyclic double bonds in this compound are sterically hindered. lookchem.com This steric congestion significantly reduces their reactivity compared to the analogous bonds in the parent limonene (B3431351) molecule. For instance, attempts to introduce oxygen using singlet oxygen, which readily reacts with limonene, proved to be sluggish and unselective for the tetramethylated analogue, yielding a complex mixture of products. lookchem.com The steric shielding provided by the four methyl groups on the ring and the isopropenyl group makes approach by reagents difficult, a common phenomenon in highly substituted systems. beilstein-journals.orgchemistwizards.com Despite this general hindrance, electrophilic attacks such as epoxidation and dichlorocyclopropanation proceed with high selectivity, demonstrating that the electronic character of the trisubstituted endocyclic double bond still makes it the more favorable reaction site over the exocyclic double bond. lookchem.com

Rearrangement Reactions

The epoxides derived from this compound are valuable intermediates that can undergo a variety of subsequent transformations, most notably acid-catalyzed rearrangements. lookchem.com These reactions often involve the formation of carbocationic intermediates, leading to skeletal changes such as ring contractions. psu.edu

Lewis Acid-Catalyzed Rearrangements of Epoxides (e.g., ZnBr2-induced pathways)

The treatment of trans-3,3,5,5-tetramethyllimonene oxide with a catalytic amount of a Lewis acid, such as zinc bromide (ZnBr₂), induces a complex rearrangement cascade. lookchem.com The reaction requires significant energy input, proceeding upon heating at 80°C for two days. lookchem.com The Lewis acid coordinates to the epoxide oxygen, facilitating the cleavage of a carbon-oxygen bond to generate a carbocation intermediate. lookchemmall.comnih.gov This cation can then undergo a series of shifts to yield more stable products. lookchem.com

The reaction yields two main types of products:

A 1:1 mixture of isomeric tetramethylated dihydrocarvones (cis and trans). lookchem.com

A ring-contracted product, a cyclopentanecarboxylic acid derivative. lookchem.com

This product distribution contrasts with the cleaner reactions observed when the epoxide is treated with strong bases. lookchem.com

Ring Contraction Mechanisms and Product Characterization

One of the most interesting outcomes of the ZnBr₂-catalyzed rearrangement of this compound oxide is the formation of a five-membered ring. lookchem.com This type of transformation, known as a ring contraction, occurs when a carbocation intermediate rearranges through a 1,2-alkyl shift, breaking a ring bond to form a smaller, often more stable, ring system. psu.edu

In this specific case, the Lewis acid-assisted opening of the epoxide ring leads to a tertiary carbocation. A subsequent 1,2-shift of one of the ring carbons results in the contraction of the six-membered cyclohexene ring into a five-membered cyclopentane (B165970) ring. lookchem.compsu.edu The initial product of this rearrangement is a cyclopentanecarboxaldehyde, which is then oxidized under the reaction conditions to the observed cyclopentanecarboxylic acid. lookchem.com Mechanistic considerations suggest that the carboxylic acid group and the isopropenyl group are positioned trans to each other in the final product. lookchem.com

Interactive Table: Products of ZnBr₂-Catalyzed Rearrangement of this compound Oxide

Product TypeSpecific Product(s)Key TransformationYield RatioReference
Dihydrocarvone Derivativescis- and trans-TetramethyldihydrocarvoneHydride/Alkyl Shift1:1 lookchem.com
Ring-Contraction Producttrans-2-Isopropenyl-3,3,5-trimethylcyclopentane-1-carboxylic acidRing Contraction- lookchem.com

Derivatization and Homologation Pathways of 3,3,5,5 Tetramethyllimonene

Synthesis of Oxygenated Derivatives

The introduction of oxygen-containing functional groups is a primary strategy for modifying the properties of 3,3,5,5-tetramethyllimonene. A key intermediate in these synthetic pathways is the corresponding epoxide, which can be selectively opened to yield a range of alcohol and ketone derivatives. lookchem.comresearchgate.net

The synthesis of tetramethylated analogs of carvone (B1668592) and carveol (B46549) typically begins with the site-selective epoxidation of this compound (TM-limonene). researchgate.net This reaction, often using a peroxy acid, preferentially forms the trans-epoxide, where the epoxide ring is on the opposite face of the cyclohexane (B81311) ring from the isopropenyl group. lookchem.com This high stereoselectivity is a direct consequence of the steric hindrance imposed by the gem-dimethyl groups. lookchem.comresearchgate.net

The resulting TM-limonene oxide is a versatile intermediate. researchgate.net Its regiocontrolled opening can be directed by the choice of base. lookchem.com

Treatment with a sterically hindered base like lithium diisopropylamide (LDA) leads to the formation of the less thermodynamically stable, exocyclic allyl alcohol, tetramethylated trans-carveol isomer (5t). lookchem.com

Conversely, using a less hindered but strong base such as N-lithioethylenediamine results in the formation of the more stable, endocyclic allyl alcohol, tetramethylated trans-carveol (3t). lookchem.com

These carveol analogs can be subsequently oxidized to their corresponding ketone derivatives. Oxidation of the endocyclic alcohol (3t) yields tetramethylcarvone (4), while the exocyclic alcohol (5t) gives its unstable exocyclic isomer (6). researchgate.net Furthermore, reduction of tetramethylcarvone (4) with a bulky reducing agent like diisobutylaluminum hydride (DIBAH) proceeds with high stereoselectivity, delivering a hydride ion from the less hindered face (trans to the isopropenyl group) to produce tetramethylated cis-carveol (3c) exclusively. lookchem.comresearchgate.net

Analogs of other common monoterpenoids, such as α-terpineol and sobrerol (B1217407), have also been synthesized from TM-limonene. The synthesis of tetramethylated β-terpineols can be achieved through the xylene-sensitized photoirradiation of TM-limonene in a weakly acidic solution. lookchem.com This reaction is believed to proceed through a carbocation intermediate that is preferentially attacked by water from the side trans to the isopropenyl group. lookchem.com

The synthesis of the tetramethylated sobrerol analog involves a multi-step process starting from the diepoxide of TM-limonene. Reduction of this diepoxide with a powerful hydride reagent like Super-Hydride® (lithium triethylborohydride) yields an acid-sensitive α-terpineol 1,2-epoxide. Subsequent treatment of this epoxide with N-lithioethylenediamine facilitates a ring-opening reaction to produce tetramethylsobrerol. lookchem.com

Functionalization Strategies and Novel Scaffold Construction

The derivatization of this compound showcases several functionalization strategies that lead to the construction of novel molecular scaffolds. Functionalization is the process of introducing new chemical groups onto a molecule, and the TM-limonene framework provides a robust platform for such modifications. nih.gov

The primary functionalization strategy involves leveraging the reactivity of the two double bonds. As seen in the synthesis of oxygenated derivatives, selective epoxidation of the endocyclic double bond provides an epoxide handle for further transformations. lookchem.comresearchgate.net Another example of functionalizing the double bond is dichlorocyclopropanation, which introduces a new three-membered ring system onto the scaffold. lookchem.com

More profound alterations to the molecular scaffold can also be achieved. For instance, the rearrangement of TM-limonene oxide (2) induced by the Lewis acid zinc bromide (ZnBr₂) does not lead to simple alcohol products. Instead, it triggers a complex reaction cascade that results in a mixture including isomeric tetramethylated dihydrocarvones and, notably, a ring-contracted cyclopentanecarboxylic acid (8). lookchem.com This transformation represents a significant reconstruction of the original cyclohexene (B86901) scaffold into a novel cyclopentane (B165970) system, demonstrating how functionalization can lead to entirely new molecular architectures. lookchem.com

Stereochemical Control in Derivative Synthesis

A defining feature of the chemistry of this compound is the high degree of stereochemical control exerted by the gem-dimethyl groups at the C3 and C5 positions. These bulky groups effectively block one face of the cyclohexene ring, forcing reagents to approach from the less sterically hindered face.

This principle is clearly illustrated in several key reactions:

Epoxidation : The epoxidation of the endocyclic double bond in TM-limonene (1) yields the trans-epoxide (2) with high preference (trans/cis = 93:7). lookchem.com The attacking electrophile avoids the hindered face occupied by the axial methyl groups and the isopropenyl group.

Hydride Reduction : The reduction of tetramethylcarvone (4) with diisobutylaluminum hydride (DIBAH) is highly stereoselective. The hydride is delivered to the carbonyl carbon from the side trans to the isopropenyl group, resulting in the exclusive formation of tetramethylated cis-carveol (3c). lookchem.comresearchgate.net This indicates that the isopropenyl group effectively shields the cis face from attack.

Cyclopropanation : The addition of dichlorocarbene (B158193) to TM-limonene also shows a preference for attack from the less hindered trans face, with the trans adduct being the major product (trans/cis = 80:20). lookchem.com

This inherent stereocontrol makes the this compound scaffold a valuable tool for synthesizing complex molecules with well-defined three-dimensional structures.

Structure-Property Relationships in Derivatized Systems (e.g., theoretical aspects of odorants, excluding direct perfumery applications)

The relationship between a molecule's three-dimensional structure and its perceived properties is a fundamental area of chemical research. Derivatives of this compound have been used as model compounds in theoretical studies to understand these relationships, particularly concerning olfaction. oup.com

An electronic-topological study investigated the structural requirements for ambergris odor. This work defined an "active ambergris fragment" (AAF) based on a specific geometric arrangement of one oxygen atom and three carbon atoms (α, β, γ), along with certain electronic properties. oup.com The alcohol derivative of TM-limonene, 4-isopropenyl-1,3,3,5,5-pentamethylcyclohexanol (7), was a key compound in this investigation. It was found that the cis-isomer (7a) possesses an ambergris odor, while the trans-isomer (7b) is inactive. oup.com

The theoretical analysis revealed that the active cis-isomer fits the geometric criteria of the AAF, whereas the inactive trans-isomer does not. Specifically, a key distance between two of the specified carbon atoms (Lab in the study, corresponding to the Cα-Cβ distance) in the trans-isomer is too short to satisfy the AAF requirements. oup.com This highlights how subtle changes in stereochemistry can dramatically alter the molecule's ability to interact with biological receptors, providing a theoretical basis for the observed difference in odor properties without discussing its application in perfumery.

Spectroscopic and Structural Elucidation Investigations of 3,3,5,5 Tetramethyllimonene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 3,3,5,5-tetramethyllimonene, offering profound insights into its complex architecture.

NMR spectroscopy is instrumental in confirming the fundamental structure and elucidating the stereochemistry of this compound and its derivatives. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), the precise connectivity and spatial arrangement of atoms can be determined. For instance, the γ-gauche effect, observable in ¹³C NMR, provides valuable information for assigning the stereochemistry of substituents in cyclic systems. organicchemistrydata.orgbeilstein-journals.org This effect causes an upfield shift in the resonance of a carbon atom that is in a gauche (or synclinal) relationship with a substituent at the γ-position. organicchemistrydata.orgbeilstein-journals.org The application of machine learning-augmented DFT methods for computational NMR has also been explored to predict and verify the stereochemistry of complex organic molecules by comparing experimental and computed NMR data. beilstein-journals.org

The stereochemical elucidation of complex natural products often relies heavily on NMR data, where detailed analysis of coupling constants and NOEs helps to define the relative and, in conjunction with other methods, absolute configurations of stereocenters. chemrxiv.org

Dynamic NMR (DNMR) spectroscopy, particularly at low temperatures, is a powerful tool for investigating the conformational dynamics of this compound. By cooling the sample, the rate of conformational exchange can be slowed to the NMR timescale, allowing for the observation of distinct signals for each conformer. researchgate.netnih.gov

Low-temperature ¹H NMR studies have been successfully employed to identify the presence of different rotational conformers (rotamers) and to determine the energy barriers for their interconversion through line shape analysis. nih.gov For example, in related complex cyclic systems, low-temperature NMR has revealed the coexistence of multiple conformers in solution and allowed for the quantification of their relative populations and the activation energies for their interconversion. unibas.it To achieve the necessary low temperatures for these studies, solvent mixtures such as CHF₂Cl/CHFCl₂ or CDF₂Cl/CHFCl₂ are often utilized, as they remain liquid down to approximately -180 °C. unibas.it Careful temperature calibration is crucial for accurate determination of thermodynamic parameters. unibas.itox.ac.uk

At low temperatures, dynamic effects in this compound were investigated, leading to the identification of two distinct conformers. researchgate.net The assignment of all proton and carbon resonances for these conformers was made possible through a combination of low-temperature experiments and 2D correlation techniques. researchgate.net

Advanced two-dimensional (2D) NMR techniques are indispensable for the detailed structural and conformational analysis of this compound. wikipedia.org These methods spread the NMR signals across two frequency dimensions, enhancing resolution and enabling the detection of correlations between different nuclei. wikipedia.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment is crucial for determining the spatial proximity of protons. It detects through-space dipolar couplings, and the resulting cross-peaks connect protons that are close to each other in space, regardless of whether they are directly bonded. wikipedia.orgusask.ca NOESY experiments, often performed at low temperatures to optimize conditions, have been vital in the conformational analysis of cyclic terpenes, including the identification of different conformers of this compound. researchgate.net

Heteronuclear Overhauser Effect Spectroscopy (HOESY): HOESY is the heteronuclear equivalent of NOESY and is used to detect through-space interactions between different types of nuclei, such as ¹H and ¹³C, or even between protons and alkali metal ions like ¹³³Cs. wikipedia.orgacs.org This technique can provide valuable information about the three-dimensional structure and intermolecular interactions. acs.org

Other relevant 2D NMR experiments include:

Correlation Spectroscopy (COSY): Identifies protons that are scalar (J) coupled to each other, typically through two or three bonds. wikipedia.orgusask.ca

Total Correlation Spectroscopy (TOCSY): Establishes correlations between all protons within a spin system, not just those that are directly coupled. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): Correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. wikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC): Detects longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. usask.ca

Table 1: Common 2D NMR Techniques and Their Applications

Technique Abbreviation Type of Correlation Information Provided
Correlation Spectroscopy COSY ¹H-¹H through-bond (J-coupling) Identifies coupled protons within a spin system. wikipedia.orgusask.ca
Total Correlation Spectroscopy TOCSY ¹H-¹H through-bond (J-coupling) Shows all protons in a spin system. wikipedia.org
Nuclear Overhauser Effect Spectroscopy NOESY ¹H-¹H through-space Reveals spatial proximity of protons. wikipedia.orgusask.ca
Heteronuclear Overhauser Effect Spectroscopy HOESY ¹H-X through-space Shows spatial proximity of a proton and a heteronucleus (e.g., ¹³C). wikipedia.orgacs.org
Heteronuclear Single Quantum Coherence HSQC ¹H-X one-bond correlation Connects protons to the heteronuclei they are directly attached to. wikipedia.org
Heteronuclear Multiple Bond Correlation HMBC ¹H-X multiple-bond correlation Shows longer-range (2-3 bond) correlations between protons and heteronuclei. usask.ca

Mass Spectrometry for Molecular Characterization and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.org When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). chemguide.co.uk This molecular ion is often unstable and fragments into smaller, charged species (fragment ions) and neutral radicals. chemguide.co.uk

The fragmentation pattern is a unique fingerprint of the molecule and provides valuable clues about its structure. tutorchase.com For alkanes and cycloalkanes, fragmentation often involves the loss of alkyl groups, resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org The stability of the resulting carbocations influences the intensity of the fragment peaks, with more stable carbocations (e.g., tertiary) being more abundant. libretexts.org

The analysis of these fragmentation patterns can help to distinguish between isomers, as structurally different molecules will fragment in different ways. libretexts.org By carefully examining the masses of the fragment ions, it is possible to deduce the structure of the original molecule. tutorchase.com For derivatized compounds, such as trimethylsilylated alcohols or carboxylic acids, specific fragmentation rules have been established that can aid in the identification of the original functional groups. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation (applicable to crystalline derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. d-nb.infospringernature.com This technique is applicable to crystalline derivatives of this compound. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. soton.ac.uk This pattern provides information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and torsional angles.

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of stereocenters, provided that anomalous dispersion effects are properly measured. springernature.comresearchgate.net The Flack parameter is a critical value in determining the absolute structure of a chiral crystal. researchgate.net In cases where the parent compound is a liquid or difficult to crystallize, co-crystallization with a suitable host molecule can be employed to obtain crystals suitable for X-ray analysis. d-nb.info

The solid-state conformation revealed by X-ray crystallography provides a static picture of the molecule, which can be compared with the dynamic conformational information obtained from NMR studies in solution. This comparison can offer insights into the influence of crystal packing forces on molecular shape. For example, X-ray analysis of a derivative of methadone revealed its absolute configuration and a solid-state conformation that differed from related compounds, suggesting different receptor binding requirements. nih.gov

Other Spectroscopic Methods (e.g., IR, UV-Vis for characteristic functional groups)

In addition to NMR and mass spectrometry, other spectroscopic techniques provide valuable information about the functional groups present in this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. drawellanalytical.com This technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. drawellanalytical.com An IR spectrum shows absorption bands as a function of frequency (typically expressed in wavenumbers, cm⁻¹). For this compound, characteristic IR absorptions would include those for C-H stretching and bending vibrations of the alkyl and alkene groups, as well as C=C stretching of the double bonds. The presence of hydroxyl or carbonyl groups in derivatives would give rise to strong, characteristic absorption bands. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. msu.edu The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. technologynetworks.com The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore (the light-absorbing part of the molecule). msu.edu For this compound, the isolated double bonds would result in absorptions in the far UV region, which may be difficult to observe with standard instruments. msu.edu However, if conjugated systems are present in its derivatives, they would exhibit characteristic absorptions at longer wavelengths. nih.gov

Table 2: Spectroscopic Data for Functional Group Identification

Spectroscopic Method Information Provided Typical Absorptions for Relevant Functional Groups

Computational and Theoretical Chemistry Approaches to 3,3,5,5 Tetramethyllimonene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental tools for investigating the electronic structure and energetics of molecules. unipd.it Density Functional Theory (DFT) is a particularly popular method because it offers a favorable balance between computational cost and accuracy for many chemical systems. osti.govijnc.ir For a molecule like 3,3,5,5-tetramethyllimonene, DFT would be employed to calculate its geometric and electronic properties, providing insights into its stability and reactivity.

Conformational Analysis and Energy Landscape Mapping

The structural flexibility of the cyclohexene (B86901) ring in this compound means it can exist in multiple conformations. Conformational analysis is the process of identifying these different spatial arrangements (conformers) and determining their relative energies.

Mapping the potential energy surface (PES) reveals the landscape of these conformations, identifying low-energy (stable) conformers and the energy barriers that separate them. nih.gov This process is crucial for understanding which shapes the molecule is most likely to adopt. Methods like Principal Component Analysis (PCA) can be applied to simulation data to systematically identify distinct conformation classes from a complex energy landscape. nih.gov For this compound, this analysis would focus on the ring-puckering and the orientation of the isopropenyl and bulky tetramethyl groups.

Illustrative Data: Relative Energies of Hypothetical Conformers Below is an example of a data table that would be generated from a conformational analysis study. The values are for illustrative purposes only.

ConformerDescriptionRelative Energy (kcal/mol)Population (%) at 298 K
1 Chair-like, Equatorial Isopropenyl0.0075.2
2 Chair-like, Axial Isopropenyl1.508.5
3 Twist-Boat5.500.1
4 Skew-Boat5.80<0.1

Reaction Mechanism Elucidation and Transition State Characterization

DFT is a powerful tool for studying the step-by-step pathways of chemical reactions. nih.gov It can be used to model complex processes, including cycloadditions and rearrangements, by calculating the energies of reactants, products, intermediates, and, crucially, transition states. osti.govpku.edu.cn A transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the energy barrier between reactants and products. masterorganicchemistry.com

For this compound, DFT calculations could elucidate the mechanisms of reactions such as oxidation, which is known to produce hydroxylated products. researchgate.net By calculating the activation energies for different potential pathways, researchers can predict which reaction is kinetically favored. frontiersin.org For example, studies on other systems have shown that some density functionals can accurately predict reaction barriers, while others may fail, highlighting the importance of method selection. osti.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its chemical reactivity. Key properties derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. ijnc.iroatext.com

The Molecular Electrostatic Potential (MEP) map is another vital tool. It visualizes the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, an MEP map would likely show negative potential (red/yellow) around the double bonds of the cyclohexene ring and the isopropenyl group, indicating these are the most probable sites for electrophilic attack.

Illustrative Data: Frontier Orbital Energies This table provides a hypothetical example of electronic properties calculated for this compound.

PropertyValue (eV)Implication
HOMO Energy -6.20Electron-donating capability
LUMO Energy 0.85Electron-accepting capability
HOMO-LUMO Gap 7.05High chemical stability

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, diffusion, and interactions with other molecules, such as solvents. nih.gov For this compound, MD simulations could be used to study its behavior in different environments, explore its full conformational space, and understand how its bulky methyl groups influence its dynamic structure and interactions. nih.gov

Prediction of Spectroscopic Properties

Quantum chemistry methods can predict various spectroscopic properties, which can then be compared with experimental data for structure validation. A key example is Nuclear Magnetic Resonance (NMR) spectroscopy. Theoretical calculations can predict NMR chemical shifts and coupling constants. mdpi.com The heteronuclear Overhauser effect (HOE), a phenomenon in NMR that depends on the distance between nuclei, can also be analyzed theoretically to probe intramolecular and intermolecular distances. rsc.orgacs.org For this compound, calculating the ¹H and ¹³C NMR spectra would help assign experimental peaks and confirm the connectivity and stereochemistry of the molecule.

Theoretical Studies on Structure-Reactivity Correlations

This area of study connects a molecule's calculated structural and electronic properties to its observed chemical reactivity. By analyzing a series of related compounds, researchers can build models that predict reactivity. For instance, by calculating the HOMO-LUMO gaps, MEPs, and other quantum chemical descriptors for a series of substituted limonene (B3431351) derivatives, one could establish a quantitative structure-reactivity relationship (QSRR). nih.gov This model could then be used to predict the reactivity of this compound in various reactions, such as its susceptibility to oxidation or its role as a precursor in synthesis. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound

Biocatalytic Transformations and Stereochemical Aspects of 3,3,5,5 Tetramethyllimonene

Microbial Hydroxylation Pathways

No studies were identified that investigated the microbial hydroxylation of 3,3,5,5-tetramethyllimonene.

Enzymatic Specificity and Substrate Limitations

Information regarding the specificity of enzymes towards this compound or the limitations of this compound as a substrate for enzymatic reactions is not available.

Engineering of Biocatalysts for Specific Transformations

No research could be found on the engineering of biocatalysts for the purpose of carrying out specific transformations on this compound.

Comparison with Traditional Chemical Oxidation Methods for Selectivity

A comparative analysis of biocatalytic versus traditional chemical oxidation methods for this compound cannot be conducted due to the lack of data on its biocatalytic oxidation.

Future Research Directions in 3,3,5,5 Tetramethyllimonene Chemistry

Exploration of Novel Catalytic Transformations and Synthetic Methodologies

The distinctive structure of 3,3,5,5-tetramethyllimonene invites the application and development of novel catalytic strategies. Future research will likely focus on leveraging its two distinct double bonds for selective functionalization, a task complicated and made more interesting by the significant steric shielding.

Key areas for investigation include:

Selective Oxidation and Epoxidation: The oxyfunctionalization of terpenes is a primary route to value-added chemicals. mdpi.com Research should target the selective oxidation of either the endocyclic or the exocyclic double bond. The development of heterogeneous catalysts could offer sustainable and recyclable options for these transformations. tandfonline.com Investigating epoxidation using systems like tungsten-based catalysts or manganese complexes could yield valuable epoxide intermediates. mdpi.comcore.ac.uk The steric hindrance around the endocyclic double bond presents a significant challenge and an opportunity to develop highly selective catalysts that can overcome this barrier or exclusively target the more accessible isopropenyl group.

Catalytic Rearrangements: Terpene-derived epoxides are valuable precursors for carbonyl compounds through rearrangements like the Meinwald rearrangement. royalsocietypublishing.org Applying this chemistry to epoxides derived from this compound could lead to novel ketone and aldehyde structures. The use of mild Lewis acid catalysts, such as bismuth triflate, would be a sustainable approach to study how the unique substitution pattern influences hydride and alkyl shift preferences during carbocation rearrangement. royalsocietypublishing.org

Hydroformylation and Dimerization: Catalytic hydroformylation could introduce aldehyde functionalities, creating precursors for alcohols, acids, or amines. Isomerization and dimerization are also key pathways for converting terpenes into fuel additives and polymer feedstocks. mdpi.com Studying these reactions would reveal how the quaternary carbons influence catalyst activity and product distribution, potentially leading to the synthesis of high-density biofuels or unique chemical intermediates.

Table 1: Potential Catalytic Transformations of this compound
Reaction TypePotential Catalyst SystemTarget ProductKey Research Question
Selective EpoxidationTungsten Polyoxometalate / H₂O₂Endocyclic or Exocyclic EpoxideCan high selectivity for the sterically hindered endocyclic double bond be achieved?
Meinwald RearrangementBismuth Triflate (Bi(OTf)₃)Novel Ketones/AldehydesHow do gem-dimethyl groups influence carbocation rearrangement pathways?
Isomerization/AromatizationHeteropoly Acids (e.g., H₃PW₁₂O₄₀/SiO₂)Substituted p-Cymene AnaloguesWhat are the kinetics and thermodynamics of aromatization with bulky alkyl groups?
HydrogenationNoble Metals (Pd, Pt, Ru) on CarbonTetramethylmenthaneHow does steric hindrance affect the rate and stereoselectivity of hydrogenation?

Development of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A thorough understanding of this compound's structure, reactivity, and dynamics requires a synergistic approach combining advanced analytical methods and computational chemistry.

Future research in this area should include:

Advanced Spectroscopic Analysis: The initial characterization will rely on standard techniques, but deeper analysis will require more sophisticated methods. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) will be essential for analyzing volatile derivatives. spectroscopyonline.com Given that thermal degradation can be an issue in terpene analysis, methods must be optimized to prevent the formation of artifacts. terpenebeltfarms.com Advanced GC-MS/MS systems will provide the sensitivity and specificity needed to identify and quantify trace isomers and reaction byproducts with high confidence.

Computational Modeling: Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), will be crucial for predicting reaction pathways and understanding the stability of carbocation intermediates, which are central to terpene chemistry. nih.gov Such computational studies can provide deep insight into the inherent energy states that drive rearrangements and predict the feasibility of various synthetic routes before they are attempted in the lab. researchgate.net Furthermore, combining structural data with molecular dynamics (MD) simulations can predict how the molecule might interact with enzyme active sites or catalyst surfaces, guiding the design of new synthetic and biocatalytic processes. rsc.org

Table 2: Application of Advanced Techniques for this compound Analysis
TechniqueApplication AreaAnticipated Insights
GC-MS/MSProduct Identification & QuantificationAccurate identification of isomers and trace byproducts from catalytic reactions.
HS-SPME ArrowVolatile Derivative AnalysisNondestructive analysis of reaction headspace for mechanistic studies. nih.gov
Density Functional Theory (DFT)Reaction Mechanism & EnergeticsCalculation of transition state energies and carbocation stability to predict product distributions. nih.gov
Molecular Dynamics (MD)Enzyme/Catalyst InteractionSimulation of substrate binding and orientation in an active site to guide enzyme engineering. rsc.org

Investigation of its Role as a Model System in Complex Organic Reactions

The unique substitution pattern of this compound makes it an ideal candidate to serve as a model system for studying fundamental principles in organic chemistry. The presence of two sets of gem-dimethyl groups imposes significant steric constraints that can be exploited to probe the limits of chemical reactions and the intricacies of their mechanisms.

Future studies could use this molecule to investigate:

Steric Effects in Catalysis: The molecule's structure can be used to test the steric tolerance of various catalysts. By comparing reaction rates and selectivities with those of less substituted terpenes like limonene (B3431351), researchers can quantify the impact of steric bulk on catalyst performance, providing valuable data for catalyst design.

Carbocation Chemistry: Terpene biosynthesis and chemical synthesis are dominated by complex carbocation rearrangements. biorxiv.orgfiveable.me The specific placement of quaternary carbons in this compound could block or alter expected rearrangement pathways (e.g., Wagner-Meerwein shifts). Studying its behavior under acidic conditions would provide fundamental insights into the kinetic and thermodynamic factors that govern carbocation stability and reactivity, which is a challenging aspect of predicting reaction outcomes in terpene chemistry.

Stereoselective Reactions: The inherent chirality of the molecule, combined with its sterically demanding environment, makes it an excellent substrate for studying stereoselective and stereospecific reactions. For example, asymmetric dihydroxylation or epoxidation would test the ability of chiral catalysts to differentiate between the diastereotopic faces of the double bonds in a highly congested setting.

Integration into Advanced Materials and Polymer Science (focusing on chemical modification and fundamental properties)

There is a significant research drive to use renewable resources like terpenes as feedstocks for sustainable polymers. rsc.orgresearchgate.net this compound offers a unique C14 backbone that could be functionalized to create novel monomers and polymers with distinctive properties. The bulky tetramethylcyclohexane core is expected to impart properties such as increased rigidity, thermal stability, and altered solubility to the resulting materials.

Key research directions include:

Monomer Synthesis: The double bonds of this compound can be chemically modified to install polymerizable functional groups. emerald.com For example, epoxidation followed by ring-opening could produce diols for polyester or polyurethane synthesis. Oxidative cleavage of the double bonds could yield diacids or dialdehydes. These transformations would convert the terpene into a versatile platform for a range of polymer architectures. rsc.org

Polymerization Studies: Once monomers are synthesized, their polymerization behavior can be investigated. Free-radical polymerization of acrylate or methacrylate derivatives, or ring-opening polymerization of derived lactones, could be explored. emerald.com The bulky structure of the monomer would likely have a profound impact on polymerization kinetics and the properties of the final polymer.

Material Property Characterization: The resulting polymers should be characterized to understand how the 3,3,5,5-tetramethylcyclohexyl moiety affects their fundamental properties. It is hypothesized that the rigid, bulky structure will increase the glass transition temperature (Tg), enhance thermal stability, and potentially create materials with unique mechanical or optical properties compared to polymers derived from less-substituted terpenes. emerald.com

Table 3: Potential Polymer Development from this compound
Monomer TypeSynthetic PathwayResulting Polymer ClassPotential Property Enhancement
DiolEpoxidation → HydrolysisPolyester, PolyurethaneIncreased thermal stability (Tg), rigidity
DiacidOxidative Cleavage (Ozonolysis)Polyamide, PolyesterEnhanced hydrophobicity, mechanical strength
MethacrylateHydroboration-Oxidation → EsterificationPoly(methacrylate)High refractive index, dimensional stability
LactoneOxidation → Baeyer-Villiger OxidationPolyesterPotential for biodegradability with high Tg

Continued Research into Biocatalytic Pathways and Enzyme Engineering for Novel Derivative Synthesis

Synthetic biology and enzyme engineering offer powerful and sustainable routes for producing complex natural products and their analogues. etflin.com Future research should focus on harnessing biocatalysis to synthesize this compound and its functionalized derivatives, which are unlikely to be found in nature.

Promising avenues for research are:

Engineering Terpene Synthases (TPS): The biosynthesis of terpenes is catalyzed by terpene synthases, which convert acyclic precursors like geranyl pyrophosphate (GPP) into a vast array of cyclic structures. ucdavis.eduresearchgate.net A key goal would be to engineer a known limonene synthase to accept a novel, synthetically prepared C14 pyrophosphate precursor. Alternatively, directed evolution or computational design could be used to modify the active site of a promiscuous TPS to generate the unique tetramethylcyclohexane skeleton from natural precursors, although this represents a significant scientific challenge. rsc.orgnih.gov

Developing Novel Biocatalytic Cascades: Once a pathway to the parent terpene is established, downstream modifying enzymes can be used to create a library of derivatives. Cytochrome P450 monooxygenases are particularly versatile, capable of introducing hydroxyl groups at various positions on the terpene scaffold. nih.gov Engineering these P450s or creating fusion proteins by linking them directly to a terpene synthase could improve the efficiency and selectivity of oxidation, providing a direct route to valuable oxygenated derivatives. nih.gov

Metabolic Engineering of Microbial Hosts: For scalable production, engineered biosynthetic pathways can be introduced into robust microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov This would involve optimizing precursor supply from the native MVA or MEP pathways and expressing the engineered terpene synthase and any desired modifying enzymes. researchgate.net This approach represents a sustainable and environmentally friendly alternative to traditional chemical synthesis for producing these novel compounds. nih.gov

Table 4: Biocatalytic Strategies for this compound Derivatives
StrategyEnzyme/Pathway TargetObjectivePotential Outcome
Protein EngineeringLimonene SynthaseAlter substrate specificity or reaction cascade to form the C14 skeleton.De novo biosynthesis of this compound.
Enzyme FusionTerpene Synthase + Cytochrome P450Improve substrate channeling for efficient hydroxylation. nih.govSelective production of hydroxylated derivatives.
Metabolic EngineeringMVA or MEP pathway in S. cerevisiaeIncrease flux of isoprenoid precursors (IPP, DMAPP). nih.govEnhanced microbial production titers of the target compound.
Substrate Analogue SynthesisIsoprenyl Diphosphate SynthasesCreate a novel C14 pyrophosphate precursor.Feed engineered microbes with a non-natural precursor to produce the target scaffold.

Q & A

How can researchers confirm the structural identity of 3,3,5,5-Tetramethyllimonene using spectroscopic and crystallographic methods?

Basic Research Focus : Structural characterization.
Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to identify methyl group environments (e.g., 3,3,5,5-tetramethyl substitution patterns) and cyclopropane/cyclohexene backbone signals. Cross-validate with DEPT and 2D-COSY spectra .
  • X-ray Crystallography : Resolve spatial conformation, particularly for distinguishing between cis/trans isomerism in the cyclohexene ring. Requires single-crystal growth via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate mixtures).
  • Mass Spectrometry (HRMS) : Confirm molecular formula (C15_{15}H24_{24}) and fragmentation patterns indicative of methyl loss or ring-opening processes.

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